4-methyl-3-[(2-methylphenyl)sulfamoyl]-N-(oxolan-2-ylmethyl)benzamide
Overview
Description
4-methyl-3-[(2-methylphenyl)sulfamoyl]-N-(oxolan-2-ylmethyl)benzamide is a complex organic compound with a unique structure that includes a benzamide core, a sulfonyl group, and a tetrahydrofuran ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methyl-3-[(2-methylphenyl)sulfamoyl]-N-(oxolan-2-ylmethyl)benzamide typically involves multiple steps, including the formation of the benzamide core, the introduction of the sulfonyl group, and the attachment of the tetrahydrofuran ring. Common synthetic routes may involve:
Formation of Benzamide Core: This step often involves the reaction of a substituted benzoyl chloride with an amine to form the benzamide.
Introduction of Sulfonyl Group: The sulfonyl group can be introduced through sulfonylation reactions, typically using sulfonyl chlorides in the presence of a base.
Attachment of Tetrahydrofuran Ring: The tetrahydrofuran ring can be attached via nucleophilic substitution reactions, where a suitable leaving group is replaced by the tetrahydrofuran moiety.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
4-methyl-3-[(2-methylphenyl)sulfamoyl]-N-(oxolan-2-ylmethyl)benzamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the benzamide core or the sulfonyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents such as alkyl halides, acyl chlorides, and various nucleophiles or electrophiles can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce sulfides.
Scientific Research Applications
4-methyl-3-[(2-methylphenyl)sulfamoyl]-N-(oxolan-2-ylmethyl)benzamide has a wide range of scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound may be used in studies involving enzyme inhibition, protein binding, and cellular assays.
Industry: It can be used in the production of specialty chemicals, polymers, and other industrial products.
Mechanism of Action
The mechanism of action of 4-methyl-3-[(2-methylphenyl)sulfamoyl]-N-(oxolan-2-ylmethyl)benzamide involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or modulator of certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 4-methyl-3-{[(2-methylphenyl)amino]sulfonyl}benzoic acid
- 4-methyl-3-{[(2-methylphenyl)amino]sulfonyl}benzyl alcohol
- 4-methyl-3-{[(2-methylphenyl)amino]sulfonyl}benzylamine
Uniqueness
4-methyl-3-[(2-methylphenyl)sulfamoyl]-N-(oxolan-2-ylmethyl)benzamide is unique due to the presence of the tetrahydrofuran ring, which imparts distinct chemical and biological properties. This structural feature differentiates it from other similar compounds and may contribute to its specific applications and effects.
Properties
IUPAC Name |
4-methyl-3-[(2-methylphenyl)sulfamoyl]-N-(oxolan-2-ylmethyl)benzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O4S/c1-14-6-3-4-8-18(14)22-27(24,25)19-12-16(10-9-15(19)2)20(23)21-13-17-7-5-11-26-17/h3-4,6,8-10,12,17,22H,5,7,11,13H2,1-2H3,(H,21,23) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MYKMYYZMMGWEJT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)NCC2CCCO2)S(=O)(=O)NC3=CC=CC=C3C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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